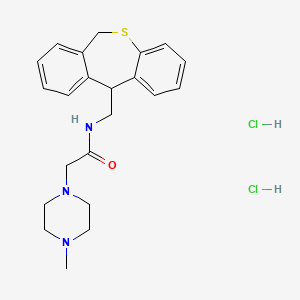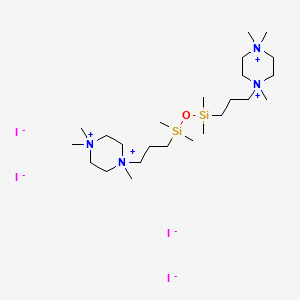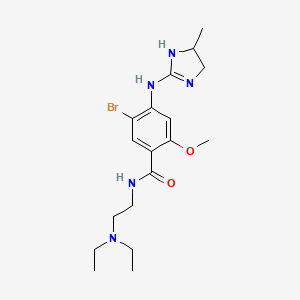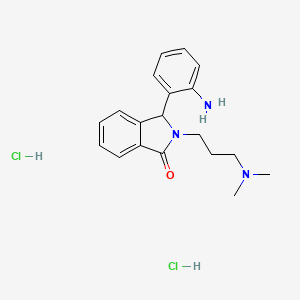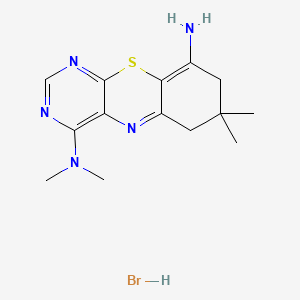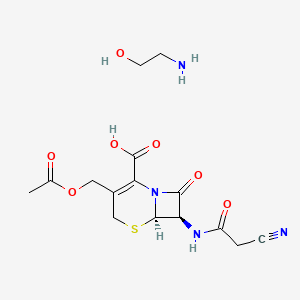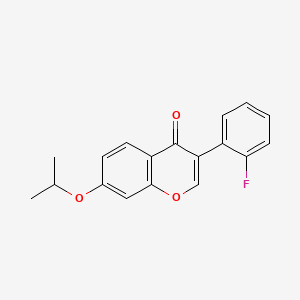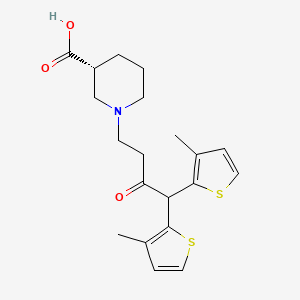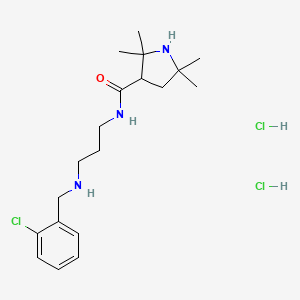
1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride is a complex organic compound It is characterized by the presence of a benzenediol moiety and a tetrahydro-pyridoindole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride typically involves multiple steps:
Formation of the Benzenediol Moiety: This can be achieved through the hydroxylation of benzene derivatives under controlled conditions.
Synthesis of the Tetrahydro-pyridoindole Structure: This involves the cyclization of appropriate precursors, often using catalytic hydrogenation.
Coupling Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride can undergo various chemical reactions:
Oxidation: The benzenediol moiety can be oxidized to form quinones.
Reduction: The tetrahydro-pyridoindole structure can be reduced further under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenediol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Fully reduced tetrahydro-pyridoindole derivatives.
Substitution: Various substituted benzenediol derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and neuroprotective properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
The compound may exert its effects by binding to these targets, altering their activity, and modulating downstream biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenediol Derivatives: Compounds with similar benzenediol structures.
Tetrahydro-pyridoindole Derivatives: Compounds with similar tetrahydro-pyridoindole structures.
Uniqueness
1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride is unique due to its combined structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
70265-35-9 |
|---|---|
Molekularformel |
C19H21ClN2O3 |
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
4-[(6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)methyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C19H20N2O3.ClH/c1-24-12-3-4-15-14(10-12)13-6-7-20-16(19(13)21-15)8-11-2-5-17(22)18(23)9-11;/h2-5,9-10,16,20-23H,6-8H2,1H3;1H |
InChI-Schlüssel |
VNTSOSHTEZRVMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



